molecular formula C13H11Cl2N3O4 B4245673 Ethyl 2-[(3,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate

Ethyl 2-[(3,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate

Cat. No.: B4245673
M. Wt: 344.15 g/mol
InChI Key: BBWMQQNZDMOPNX-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorobenzyl group, a nitro group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the 3,4-dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The 3,4-dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of ethyl 1-(3,4-dichlorobenzyl)-3-amino-1H-pyrazole-5-carboxylate.

    Substitution: Formation of ethyl 1-(substituted benzyl)-3-nitro-1H-pyrazole-5-carboxylate.

    Hydrolysis: Formation of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-cancer agent.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The 3,4-dichlorobenzyl group may enhance the compound’s binding affinity to specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate can be compared with other similar compounds such as:

    Ethyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate: Similar structure but with a single chlorine atom, which may result in different biological activity.

    Ethyl 1-(3,4-difluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate: Substitution of chlorine with fluorine atoms, potentially altering its reactivity and biological properties.

    Ethyl 1-(3,4-dichlorobenzyl)-3-amino-1H-pyrazole-5-carboxylate: Reduction of the nitro group to an amino group, which can significantly change its chemical and biological behavior.

Properties

IUPAC Name

ethyl 2-[(3,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O4/c1-2-22-13(19)11-6-12(18(20)21)16-17(11)7-8-3-4-9(14)10(15)5-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWMQQNZDMOPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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